N-(4-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
Description
N-(4-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is a complex organic compound characterized by the presence of a pyridine ring substituted with a chlorine atom and a trifluoromethylsulfonyl group
Properties
Molecular Formula |
C7H3ClF6N2O4S2 |
|---|---|
Molecular Weight |
392.7 g/mol |
IUPAC Name |
N-(4-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C7H3ClF6N2O4S2/c8-4-1-2-15-5(3-4)16(21(17,18)6(9,10)11)22(19,20)7(12,13)14/h1-3H |
InChI Key |
ZLBVWJUTWTVFRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide typically involves multiple steps. One common approach starts with the chlorination of pyridine to obtain 4-chloropyridine. This intermediate is then subjected to a series of reactions involving trifluoromethylsulfonylation and methanesulfonylation under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like manganese dioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
N-(4-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-chloropyridin-2-yl)methanesulfonamide: Similar structure but lacks the trifluoromethylsulfonyl group.
(4-chloropyridin-2-yl)methanol: Contains a hydroxyl group instead of the sulfonamide moiety.
Uniqueness
N-(4-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is unique due to the presence of both trifluoromethylsulfonyl and methanesulfonamide groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high reactivity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
